An In-depth Technical Guide to the Core Properties of 5-phenyl-1H-azepin-2(3H)-one
An In-depth Technical Guide to the Core Properties of 5-phenyl-1H-azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azepine scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including antibacterial, anticonvulsive, and analgesic properties.[3][4] This guide focuses on a specific derivative, 5-phenyl-1H-azepin-2(3H)-one, a molecule featuring a seven-membered lactam ring with a phenyl substituent. While direct research on this exact molecule is limited, this document will provide a comprehensive overview of its core properties by drawing upon established knowledge of structurally related compounds. By examining the synthesis, physicochemical characteristics, and potential biological activities of similar azepinones and phenyl-substituted lactams, we can construct a predictive framework for understanding and investigating 5-phenyl-1H-azepin-2(3H)-one.
The lactam moiety, a cyclic amide, is a key feature of many important pharmaceuticals, most notably the β-lactam antibiotics.[5][6] The seven-membered azepinone ring, in particular, offers a unique conformational flexibility that can be exploited in drug design.[7] The addition of a phenyl group is a common strategy in medicinal chemistry to modulate properties such as receptor binding, metabolic stability, and bioavailability. This guide will synthesize these foundational principles to provide a detailed technical overview for researchers interested in the potential of 5-phenyl-1H-azepin-2(3H)-one and its derivatives.
Synthesis and Derivatization
A plausible synthetic route for 1H-azepin-2(3H)-one derivatives involves the intramolecular cyclic condensation of tertiary enamides containing a formyl group.[8][9][10] This method is notable for its mild conditions and high yields (71-96%).[8][9][10] The reaction is typically catalyzed by a Lewis acid, such as boron tribromide (BBr₃), with an additive like phosphorus pentoxide (P₂O₅).[8][9][10] The process is believed to proceed through a cascade of nucleophilic addition, deprotonation, and dehydration.[9][11]
A potential adaptation of this synthesis for 5-phenyl-1H-azepin-2(3H)-one is outlined below:
Caption: Proposed synthesis workflow for 5-phenyl-1H-azepin-2(3H)-one.
This synthetic strategy is versatile and tolerates a range of functional groups, suggesting that various derivatives of 5-phenyl-1H-azepin-2(3H)-one could be prepared by modifying the starting enamide.[8]
Physicochemical Properties
| Property | Predicted/Estimated Value | Rationale/Comparison |
| Molecular Weight | ~187.23 g/mol | Calculated based on the chemical formula C₁₂H₁₁NO. |
| pKa | Weakly acidic (amide N-H) | The pKa of the amide proton in lactams is generally high. For comparison, the pKa of various azepine derivatives can range from 4.54 to 7.02 for their conjugate acids.[14] The acidity of the N-H bond in the lactam is expected to be low. |
| Solubility | Low in water, soluble in organic solvents | The presence of the phenyl group and the overall nonpolar character suggest low aqueous solubility.[7] Lactams are generally soluble in a range of organic solvents. |
| Stability | Generally stable, potential for hydrolysis | The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions. The 1H-azepine tautomer of some azepines can be unstable and rearrange to the 3H-azepine form, though substituents on the nitrogen can enhance stability.[7][14] The amide form of 1H-azepin-2(3H)-ones is generally favored.[14] |
| LogP | Moderately lipophilic | The phenyl group contributes to the lipophilicity of the molecule. The LogP values of azepines can be outside the optimal range for oral bioavailability, often requiring the addition of polar functional groups to achieve a suitable balance.[7] |
Spectroscopic Characterization
The structural elucidation of 5-phenyl-1H-azepin-2(3H)-one would rely on standard spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy Based on data for related 1H-azepin-3(2H)-ones, the following spectral features can be anticipated:[15]
-
¹H NMR : Protons on the azepine ring would appear in the olefinic region (δ 5.0-7.0 ppm) and the aliphatic region (δ 3.0-4.0 ppm for the CH₂ group adjacent to the nitrogen). The phenyl protons would resonate in the aromatic region (δ 7.0-7.5 ppm). The amide N-H proton would likely appear as a broad singlet.
-
¹³C NMR : The carbonyl carbon of the lactam would be the most downfield signal (δ > 170 ppm). Carbons of the phenyl group and the double bonds in the azepine ring would appear in the δ 100-150 ppm range. The aliphatic carbon adjacent to the nitrogen would be found further upfield.
Mass Spectrometry Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the azepine ring and loss of the phenyl group.
Potential Biological and Pharmacological Properties
While the biological profile of 5-phenyl-1H-azepin-2(3H)-one has not been reported, related structures suggest potential for neuroprotective and antioxidant activities.
Neuroprotective and Antioxidant Effects Structurally similar compounds, such as certain 1,5-benzodiazepin-2(3H)-ones, have demonstrated neuroprotective activity in in vitro models of Parkinson's disease.[13] These effects are linked to antioxidant properties, including the reduction of reactive oxygen species (ROS) and the preservation of mitochondrial function.[13] Many antiepileptic drugs, some of which are azepine derivatives, also exhibit neuroprotective properties by inhibiting excitotoxic cascades.[16][17] The presence of a lactam moiety in other classes of compounds has also been associated with antioxidant activity.[18][19]
The potential mechanism for neuroprotection by 5-phenyl-1H-azepin-2(3H)-one could involve the scavenging of free radicals and the modulation of intracellular signaling pathways related to oxidative stress.[20]
Caption: Hypothesized neuroprotective mechanism of action.
Experimental Protocols
Protocol 1: General Synthesis of a 1H-Azepin-2(3H)-one Derivative [8][9][10] Causality: This protocol is based on a reported method for the synthesis of the azepinone core structure. The use of a Lewis acid catalyst is crucial for activating the formyl group towards nucleophilic attack by the enamide.
-
Dissolve the starting tertiary enamide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add phosphorus pentoxide (P₂O₅) (1.5 eq) to the solution.
-
Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-azepin-2(3H)-one derivative.
Protocol 2: In Vitro Antioxidant Activity Assessment (DPPH Assay) [18] Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating the free radical scavenging activity of a compound. The reduction of the stable DPPH radical by an antioxidant results in a color change that can be quantified spectrophotometrically.
-
Prepare a stock solution of the test compound (e.g., 5-phenyl-1H-azepin-2(3H)-one) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different dilutions of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.
-
Include a control well with the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
Protocol 3: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model) [13][21] Causality: This protocol uses the human neuroblastoma cell line SH-SY5Y to model neuronal cells. A neurotoxin such as 6-hydroxydopamine (6-OHDA) is used to induce oxidative stress and cell death. The ability of the test compound to protect the cells from this damage is a measure of its neuroprotective potential.
-
Culture SH-SY5Y cells in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce neurotoxicity by adding a solution of 6-OHDA to the wells (excluding the control wells).
-
Incubate the cells for 24 hours.
-
Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Compare the viability of cells treated with the test compound and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.
Safety and Handling
While specific toxicity data for 5-phenyl-1H-azepin-2(3H)-one is not available, compounds containing the azepine ring can have significant biological effects and should be handled with care. Some azepine derivatives are known to have central nervous system activity, and others may be toxic at high doses.[16][22][23] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this and related compounds. Work should be conducted in a well-ventilated fume hood.
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